molecular formula C12H15BrN2OS B399141 N-(4-bromophenyl)-N'-pentanoylthiourea

N-(4-bromophenyl)-N'-pentanoylthiourea

Cat. No.: B399141
M. Wt: 315.23g/mol
InChI Key: GRLWSSLKLUKTBY-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-N'-pentanoylthiourea is a thiourea derivative characterized by a 4-bromophenyl group attached to one nitrogen atom and a pentanoyl (C₅H₁₁CO-) group on the other. Thioureas are versatile ligands and intermediates in organic synthesis, often exhibiting biological activity, metal-binding properties, and utility in materials science.

Properties

Molecular Formula

C12H15BrN2OS

Molecular Weight

315.23g/mol

IUPAC Name

N-[(4-bromophenyl)carbamothioyl]pentanamide

InChI

InChI=1S/C12H15BrN2OS/c1-2-3-4-11(16)15-12(17)14-10-7-5-9(13)6-8-10/h5-8H,2-4H2,1H3,(H2,14,15,16,17)

InChI Key

GRLWSSLKLUKTBY-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC(=S)NC1=CC=C(C=C1)Br

Canonical SMILES

CCCCC(=O)NC(=S)NC1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Aryl Substituents

Halogen-Substituted Phenyl Groups
  • 4-Fluorophenyl and 4-Chlorophenyl Derivatives : Studies on halogenated maleimides (e.g., N-(4-halophenyl)maleimides) reveal minimal differences in inhibitory potency (IC₅₀ values: 4.34–7.24 μM) despite varying halogen sizes (F, Cl, Br, I) . This suggests that electronic effects (e.g., electronegativity) may dominate over steric factors in biological activity.
  • 4-Nitrophenyl and 4-Cyanophenyl Derivatives: N-(4-nitrobenzoyl)-N′-4-cyanophenylthiourea exhibits redox activity due to the nitro and cyano groups, with cyclic voltammetry showing distinct reduction potentials (-0.85 V for nitro, -1.12 V for cyano) . Such electrochemical properties are absent in the bromophenyl analog, highlighting functional group-dependent applications in sensing or catalysis.
Extended Aromatic Systems
  • Naphthyl and Quinoline Derivatives: N-(4-Bromophenyl)naphthalene-2-carboxamide and quinoline-2-carboxamide derivatives (e.g., 5c, 6 in ) demonstrate enhanced π-π stacking capabilities due to their planar aromatic systems. Microwave-assisted synthesis of these compounds achieves yields >80% under solvent-free conditions, compared to 51–65% for simpler thioureas .

Variations in Acyl Groups

  • Benzoyl vs. Pentanoyl: N-Benzoylthioureas (e.g., 1-benzoyl-3-(4-hydroxyphenyl)thiourea) adopt a syn–anti conformation around the thiourea core, stabilizing intramolecular hydrogen bonds . In contrast, the pentanoyl group in N-(4-bromophenyl)-N'-pentanoylthiourea likely increases lipophilicity (logP ~3.2 predicted), impacting membrane permeability in biological systems.
  • Nitrobenzoyl Derivatives: N-(4-Nitrobenzoyl)-N′-4-cyanophenylthiourea shows a lower melting point (mp 185–187°C) compared to the benzoyl analog (mp 210–212°C), attributed to reduced crystallinity from the nitro group’s electron-withdrawing effects .

Physicochemical Properties

Compound Melting Point (°C) IR ν(C=S) (cm⁻¹) logP (Predicted)
This compound 200–201 1399 3.2
N-(4-Chlorophenyl)-N'-(2-mercapto-carboxyethanyl)thiourea 198–200 1395 2.8
N-Benzoyl-N′-4-cyanophenylthiourea 210–212 1402 2.5
N-(4-Nitrobenzoyl)-N′-4-cyanophenylthiourea 185–187 1398 2.1

Data sourced from experimental studies .

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